molecular formula C8H22CrO4 B576343 tert-Butyl chromate solution in carbon tetrachloride CAS No. 1189-85-1

tert-Butyl chromate solution in carbon tetrachloride

Cat. No.: B576343
CAS No.: 1189-85-1
M. Wt: 234.256
InChI Key: LQIYFGCAZZDOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl chromate solution in carbon tetrachloride: is a chemical compound used primarily as an oxidizing agent in various organic synthesis reactions. It is a solution of tert-butyl chromate dissolved in carbon tetrachloride, a solvent known for its ability to dissolve a wide range of organic compounds. The compound is highly flammable and corrosive, and it is used in specialized chemical reactions due to its potent oxidizing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl chromate is typically prepared by the reaction of tert-butyl alcohol with chromic anhydride. The reaction is carried out in a suitable solvent, such as carbon tetrachloride, under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, tert-butyl chromate is produced by mixing tert-butyl alcohol with chromic anhydride in large reactors. The reaction is carefully monitored to maintain the appropriate temperature and pressure conditions. The resulting solution is then purified and stored in carbon tetrachloride to stabilize the compound and prevent decomposition .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl chromate primarily undergoes oxidation reactions. It is known for its ability to oxidize methylene groups adjacent to double bonds or aromatic rings, converting them into ketones or other oxidized products .

Common Reagents and Conditions: The oxidation reactions involving tert-butyl chromate typically require the presence of a solvent like carbon tetrachloride and are carried out at room temperature or slightly elevated temperatures. The reaction conditions are optimized to achieve high yields of the desired products .

Major Products Formed: The major products formed from the oxidation reactions with tert-butyl chromate include ketones, aldehydes, and carboxylic acids, depending on the specific substrate and reaction conditions .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl chromate is used as an oxidizing agent in the synthesis of various organic compounds. It is particularly useful in the oxidation of terpenoid compounds and other complex molecules .

Biology and Medicine: While tert-butyl chromate is not commonly used directly in biological or medical applications, its role as an oxidizing agent in the synthesis of pharmaceuticals and other biologically active compounds is significant. It helps in the preparation of intermediates that are further used in drug development .

Industry: In the industrial sector, tert-butyl chromate is used in the manufacture of catalysts, polymerization of olefins, and as a curing agent for urethane resins.

Mechanism of Action

The mechanism by which tert-butyl chromate exerts its effects involves the transfer of oxygen atoms to the substrate, resulting in the oxidation of the substrate. The chromate ion acts as the oxidizing agent, accepting electrons from the substrate and facilitating the formation of oxidized products. This process involves the formation of intermediate species that stabilize the transition state and promote the oxidation reaction .

Comparison with Similar Compounds

    Chromic acid: Another strong oxidizing agent used in organic synthesis.

    Potassium permanganate: A widely used oxidizing agent with similar applications.

    Sodium dichromate: Used in various oxidation reactions and industrial processes.

Uniqueness: tert-Butyl chromate is unique due to its solubility in carbon tetrachloride, which allows it to be used in non-aqueous oxidation reactions. This property makes it particularly useful in the oxidation of hydrophobic substrates that are not easily oxidized by aqueous oxidizing agents .

Properties

CAS No.

1189-85-1

Molecular Formula

C8H22CrO4

Molecular Weight

234.256

IUPAC Name

chromium(2+);2-methylpropan-2-olate;dihydrate

InChI

InChI=1S/2C4H9O.Cr.2H2O/c2*1-4(2,3)5;;;/h2*1-3H3;;2*1H2/q2*-1;+2;;

InChI Key

LQIYFGCAZZDOAF-UHFFFAOYSA-N

SMILES

CC(C)(C)[O-].CC(C)(C)[O-].O.O.[Cr+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.